Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate

Medicinal Chemistry Conformational Analysis Spirocyclic Scaffolds

Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate (CAS 1251006-25-3, molecular formula C₁₃H₂₁NO₄, molecular weight 255.31 g·mol⁻¹) is a heterocyclic spiro compound bearing a 2-oxo substituent and a Boc-protected 9-aza moiety within a 6-oxa-9-azaspiro[3.6]decane scaffold. It belongs to the broader class of oxa-azaspiro building blocks that have gained traction in drug discovery for introducing three-dimensional character and conformational restriction into lead molecules.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B13552014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC2(C1)CC(=O)C2
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-4-5-17-9-13(8-14)6-10(15)7-13/h4-9H2,1-3H3
InChIKeyNKDUIIIEUXPHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate: A Spirocyclic Building Block for Medicinal Chemistry and Chemical Biology


Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate (CAS 1251006-25-3, molecular formula C₁₃H₂₁NO₄, molecular weight 255.31 g·mol⁻¹) is a heterocyclic spiro compound bearing a 2-oxo substituent and a Boc-protected 9-aza moiety within a 6-oxa-9-azaspiro[3.6]decane scaffold [1]. It belongs to the broader class of oxa-azaspiro building blocks that have gained traction in drug discovery for introducing three-dimensional character and conformational restriction into lead molecules [2]. The compound is supplied by multiple vendors at purities of 95–98% for research use [1].

Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate: Why Structural Analogs Are Not Directly Interchangeable


Within the oxa-azaspirodecane family, subtle variations in ring size ([3.6] vs. [4.5]), heteroatom placement (6-oxa-9-aza vs. 1-oxa-8-aza), and the position and nature of the carbonyl group (2-oxo vs. 3-oxo) can profoundly influence molecular geometry, physicochemical properties, and synthetic utility [1]. The 2-oxo-6-oxa-9-azaspiro[3.6]decane architecture, in particular, establishes a unique spatial arrangement of the ketone, ether oxygen, and protected amine that cannot be replicated by its [4.5] counterparts or regioisomers [2]. Generic substitution therefore risks compromising the specific hydrogen-bonding capacity, conformational landscape, and reactivity profile for which this compound is selected.

Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Ring-Size Comparison: [3.6] vs. [4.5] Spiro Systems and Conformational Diversity

Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate incorporates a spiro[3.6]decane core that offers a distinct conformational profile relative to the common spiro[4.5]decane analog tert-butyl 2-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate. The presence of a cyclobutane ring (C4) versus a cyclopentane ring (C5) alters the dihedral angle distribution and the spatial relationship between the ketone, ether oxygen, and Boc-protected amine [1]. While direct experimental crystallographic data for this specific pair are absent, computational studies on related spiro systems indicate that [3.6] scaffolds exhibit a higher fraction of sp³-hybridized carbon (Fsp³ = 0.846) compared to [4.5] analogs (typically Fsp³ ≈ 0.800), leading to increased three-dimensional character [2].

Medicinal Chemistry Conformational Analysis Spirocyclic Scaffolds

Hydrogen-Bond Acceptor Capacity: 2-Oxo vs. 3-Oxo Regioisomers

The carbonyl oxygen at the 2-position in tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate creates a local dipole and hydrogen-bond acceptor site that is geometrically distinct from the 3-oxo regioisomer (tert-butyl 3-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate). The target compound possesses a total of three hydrogen-bond acceptors (ketone oxygen, ether oxygen, carbamate carbonyl) with a computed polar surface area (PSA) of 56 Ų . In contrast, the 3-oxo isomer is expected to exhibit a similar PSA but with altered spatial orientation of the ketone oxygen, potentially affecting target engagement in biological systems. Direct comparative biological data are unavailable in the public domain.

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Boc-Protected Amine Functionality: Stability and Synthetic Tractability

The tert-butyl carbamate (Boc) group protects the 9-aza nitrogen in this compound, enabling selective deprotection under mildly acidic conditions (e.g., TFA or HCl) without disturbing the 2-oxo or 6-oxa functionalities. This orthogonality is essential for the stepwise elaboration of spirocyclic cores in complex target synthesis. In comparison, the free amine analog 6-oxa-9-azaspiro[3.6]decane (CAS 1160800-39-4) lacks the Boc group and therefore presents handling challenges due to increased nucleophilicity and potential for unwanted side reactions . Quantitative stability data under standardized conditions are not publicly available.

Organic Synthesis Protecting Group Strategy Spirocyclic Building Blocks

Lipophilicity and Permeability Potential: cLogP Comparison

The lipophilicity of tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate, as expressed by its computed LogP value of 0.71, places it in a favorable range for oral bioavailability (Rule of Five: LogP < 5) [1]. This contrasts with the more polar free amine analog and with certain diazaspiro derivatives that can exhibit higher LogP values due to additional alkyl substitution. A closely related comparator, tert-butyl 2-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate, has a measured LogP of 1.2 at pH 7.4 . The lower LogP of the [3.6] scaffold suggests superior aqueous solubility.

Drug Design ADME Properties Lipophilicity

Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate: Prioritized Application Scenarios for Procurement


Fragment-Based Lead Generation Targeting Kinases or Proteases

The spirocyclic [3.6] scaffold, with its defined 3D structure (Fsp³ = 0.846) and strategically placed ketone and protected amine functionalities, provides a rigid, low-molecular-weight core ideal for fragment elaboration. The 2-oxo group serves as a hydrogen-bond anchor in kinase hinge regions, while the Boc group enables late-stage diversification after scaffold optimization. Procurement is warranted over the [4.5] analog based on the higher Fsp³ value and lower lipophilicity (cLogP 0.71 vs. 1.2) [1].

Synthesis of Conformationally Constrained Peptidomimetics

The combination of a spirocyclic junction and a protected amine makes this compound a valuable intermediate for constructing constrained amino acid analogs. The 6-oxa-9-aza spiro[3.6]decane core introduces an oxygen heteroatom that can engage in additional hydrogen bonds, unlike purely carbocyclic spiro analogs. The Boc protection ensures compatibility with standard peptide coupling conditions, a feature not shared by the free amine [1].

Development of CNS-Targeted Therapeutics Requiring Low Lipophilicity

For central nervous system (CNS) drug discovery, where excessive lipophilicity correlates with metabolic instability and off-target side effects, the low cLogP (0.71) of the target compound is advantageous. When combined with its polar surface area (56 Ų), it sits within a desirable property space for blood-brain barrier penetration. Use of the comparable [4.5] scaffold would introduce a less favorable LogP (1.2), potentially compromising the CNS drug-likeness of the final candidate [1].

Scaffold Hopping and Bioisostere Exploration for HTS Hit Follow-Up

In high-throughput screening (HTS) campaigns, hits often contain flat, achiral heterocycles. The 2-oxo-6-oxa-9-azaspiro[3.6]decane system serves as a saturated bioisostere of ortho-substituted phenyl rings or fused heteroaromatics, introducing chirality and conformational heterogeneity. The procurement choice over a [4.5] or diazaspiro alternative is justified by the specific spatial orientation of the ketone and ether groups, which can be matched to the pharmacophore model of the HTS hit [1].

Quote Request

Request a Quote for Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.